molecular formula C5H9N5O2 B12869226 3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole CAS No. 209971-95-9

3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole

Katalognummer: B12869226
CAS-Nummer: 209971-95-9
Molekulargewicht: 171.16 g/mol
InChI-Schlüssel: QWUAIOPKOOFZSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of hydrazinyl, dimethyl, and nitro functional groups, exhibits unique chemical properties that make it valuable in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

    3-Hydrazino-1,5-dimethyl-4-nitro-1H-pyrazole: Similar structure but different reactivity due to the presence of a hydrazino group instead of hydrazinyl.

    3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Contains additional triazole rings, leading to different chemical properties.

Uniqueness

3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole is unique due to the combination of hydrazinyl, dimethyl, and nitro groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

209971-95-9

Molekularformel

C5H9N5O2

Molekulargewicht

171.16 g/mol

IUPAC-Name

(1,5-dimethyl-4-nitropyrazol-3-yl)hydrazine

InChI

InChI=1S/C5H9N5O2/c1-3-4(10(11)12)5(7-6)8-9(3)2/h6H2,1-2H3,(H,7,8)

InChI-Schlüssel

QWUAIOPKOOFZSB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C)NN)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.